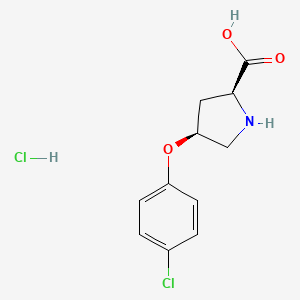

(2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylic acid;hydrochloride

Description

(2S,4S)-4-(4-Chlorophenoxy)pyrrolidine-2-carboxylic acid hydrochloride is a stereochemically defined pyrrolidine derivative with a 4-chlorophenoxy substituent at the 4-position and a carboxylic acid group at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Key structural features:

- Stereochemistry: The (2S,4S) configuration ensures specific spatial orientation, critical for biological interactions.

- Substituents: The 4-chlorophenoxy group introduces electron-withdrawing effects and hydrophobic character.

- Salt form: The hydrochloride counterion improves crystallinity and aqueous solubility.

Properties

Molecular Formula |

C11H13Cl2NO3 |

|---|---|

Molecular Weight |

278.13 g/mol |

IUPAC Name |

(2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H12ClNO3.ClH/c12-7-1-3-8(4-2-7)16-9-5-10(11(14)15)13-6-9;/h1-4,9-10,13H,5-6H2,(H,14,15);1H/t9-,10-;/m0./s1 |

InChI Key |

HFFVDDWHYPUBOF-IYPAPVHQSA-N |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)OC2=CC=C(C=C2)Cl.Cl |

Canonical SMILES |

C1C(CNC1C(=O)O)OC2=CC=C(C=C2)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Procedures

Activation and Alkylation of Hydroxyl Group

- The hydroxyl group on the pyrrolidine ring is first activated by treatment with strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form the corresponding alkoxide (sodium or lithium alkoxide).

- This alkoxide then reacts with an alkylating reagent containing the 4-chlorophenoxy moiety in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to facilitate the substitution reaction.

- This method allows direct alkylation of the pyrrolidine intermediate to introduce the 4-(4-chlorophenoxy) substituent.

Protection and Deprotection Steps

- The carboxyl group at the 2-position is often protected as a tert-butoxycarbonyl (Boc) ester or similar protecting group during the alkylation to prevent side reactions and racemization.

- After alkylation, the protecting groups are removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane at low temperatures (around 5°C to room temperature).

- This step yields the free carboxylic acid with preserved stereochemistry.

Catalytic Hydrogenation for Stereoselective Reduction

- Some synthetic routes involve catalytic hydrogenation of double bonds in intermediates to obtain the cis isomer of the pyrrolidine derivative, which corresponds to the (2S,4S) stereochemistry.

- Notably, the catalytic hydrogenation is performed on single enantiomer substrates to avoid racemization, which is a common problem in standard catalytic hydrogenations of alkenes.

- This step is crucial for ensuring the final compound retains the desired stereochemical configuration.

Use of Chiral Starting Materials and Reagents

- The synthesis often begins with chiral precursors such as N-Boc protected amino acids or pyrrolidine derivatives with defined stereochemistry to ensure the final product is enantiomerically pure.

- For example, (S)- or (R)-configured tert-butoxycarbonyl-protected intermediates are employed, followed by stereoselective transformations.

Representative Example Synthesis (From Patent EP3015456A1)

| Step | Reagents and Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Formation of lithium hexamethyldisilazide (LHMDS) solution at -78°C under nitrogen | LHMDS (7.6 g, 45.4 mmol), THF solvent | Generation of strong base for deprotonation | - |

| 2. Addition of tert-butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate (8.8 g, 27.8 mmol) in THF at -78°C | Stirring for 1 hour at -78°C | Formation of enolate intermediate | - |

| 3. Dropwise addition of acetic formic anhydride in THF, maintaining temperature below -70°C | Stirring for 3 hours at -78°C | Formylation step | - |

| 4. Warming to 5°C, quenching with acetic acid and water, extraction with ethyl acetate | Drying over MgSO4, filtration, concentration | Light yellow oil intermediate | - |

| 5. Treatment with trifluoroacetic acid (TFA) in methylene chloride at 5°C, stirring 4 hours at 25°C | Concentration and purification by column chromatography | (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole | 82.9 |

This sequence exemplifies the careful temperature control and reagent addition needed to maintain stereochemistry and achieve high yield.

Stereochemical Considerations and Racemization Prevention

- Direct alkylation of the pyrrolidine intermediate without protection of the carboxyl group can lead to racemization at the 2-position chiral center.

- Thus, protecting groups are crucial to preserve enantiopurity during alkylation steps.

- Catalytic hydrogenation of double bonds in single enantiomer intermediates yields cis isomers with retention of stereochemistry, a notable improvement over typical racemic outcomes.

- The use of chiral starting materials and controlled reaction conditions (low temperature, inert atmosphere) further minimizes racemization.

Alternative Synthetic Routes and Related Compounds

- Similar synthetic methodologies have been reported for related pyrrolidine-2-carboxylic acid derivatives bearing different aryl or alkyl substituents at the 4-position, including 4-(2-fluorophenoxy), 4-(4-fluorobenzyl), and 4-(3-methoxybenzyl) derivatives.

- These methods reinforce the general applicability of the activation-alkylation-protection-deprotection strategy for such chiral pyrrolidine compounds.

Summary Table of Key Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of alkoxide intermediate | Metallic sodium, sodium hydride, or n-butyllithium | Activation of hydroxyl group |

| 2 | Alkylation with 4-chlorophenyl alkylating agent | Phase transfer catalyst (quaternary ammonium salt, PEG) | Introduction of 4-(4-chlorophenoxy) substituent |

| 3 | Protection of carboxyl group | tert-Butoxycarbonyl (Boc) or similar | Prevents racemization |

| 4 | Catalytic hydrogenation (if applicable) | Hydrogen gas, catalyst, controlled temp | Stereoselective cis isomer formation |

| 5 | Deprotection of carboxyl group | Trifluoroacetic acid in dichloromethane | Yields free acid |

| 6 | Purification | Column chromatography | Isolation of pure hydrochloride salt |

Research Discoveries and Technical Insights

- The unexpected technical effect observed is the ability to obtain the cis isomer of the pyrrolidine derivative with high stereochemical purity via catalytic hydrogenation of a single enantiomer substrate, which contrasts with common knowledge that such hydrogenations typically produce racemic mixtures.

- The use of strong bases and phase transfer catalysts enables efficient alkylation of the pyrrolidine hydroxyl group without racemization when properly protected.

- The synthetic approach allows for the preparation of various derivatives by changing the alkylating agent, demonstrating versatility in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The carboxylic acid moiety can be further oxidized to form different derivatives.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The 4-chlorophenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylic acid;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Halogenated Benzyl/Aryl Groups

Pyrrolidine derivatives with halogenated substituents are common in medicinal chemistry. Below is a comparison of key analogs:

Notes:

Analogs with Aromatic/Heterocyclic Substituents

Notes:

Stereoisomers and Salt Forms

Notes:

- Salt Forms : Hydrochloride vs. dihydrochloride salts affect solubility and ionic character.

- Stereochemical Purity : The (2S,4S) configuration in the target compound offers advantages over racemic mixtures in drug development.

Biological Activity

(2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylic acid; hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrrolidine ring and a chlorophenoxy substituent, which may confer distinct pharmacological properties. Its hydrochloride form enhances solubility and stability, making it suitable for various pharmaceutical applications.

- Molecular Formula : C11H13Cl2NO3

- Molecular Weight : 278.13 g/mol

- CAS Number : 686766-28-9

- IUPAC Name : (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylic acid; hydrochloride

The biological activity of (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylic acid is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular functions.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies on related compounds have shown that substitutions on the phenyl ring can enhance anticancer activity against human lung adenocarcinoma cells (A549). The incorporation of 4-chlorophenyl groups has been associated with reduced cell viability, indicating potential efficacy in cancer treatment .

| Compound | Cell Line | Viability (%) | Notes |

|---|---|---|---|

| Control (Cisplatin) | A549 | 50 | Standard chemotherapeutic |

| (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylic acid | A549 | 64 | Enhanced activity with chlorophenyl substitution |

| 4-Dimethylamino phenyl derivative | A549 | 30 | Most potent activity observed |

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promise in antimicrobial applications. Studies have evaluated its efficacy against multidrug-resistant pathogens including Klebsiella pneumoniae and Staphylococcus aureus. The results suggest that modifications in the molecular structure can lead to improved antimicrobial properties .

Case Studies and Research Findings

- Structural Activity Relationship (SAR) : A study assessed the impact of various substitutions on the phenyl ring of pyrrolidine derivatives. It was found that introducing electron-withdrawing groups like chlorine significantly improved both anticancer and antimicrobial activities.

- Dose-Response Studies : Dose-response assays revealed a structure-dependent relationship between the concentration of (2S,4S)-4-(4-chlorophenoxy)pyrrolidine-2-carboxylic acid and its biological effects, highlighting the importance of optimizing dosages for therapeutic applications.

- Safety Profiles : Evaluations using non-cancerous cell lines demonstrated that while some derivatives exhibited potent cytotoxicity against cancer cells, they also affected normal cells. This necessitates careful consideration in therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.